molecular formula C5H2ClNOS B6189111 3-chloro-2-isocyanatothiophene CAS No. 1442688-30-3

3-chloro-2-isocyanatothiophene

Cat. No. B6189111
CAS RN: 1442688-30-3
M. Wt: 159.6
InChI Key:
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Description

3-chloro-2-isocyanatothiophene is a chemical compound with the molecular formula C5H2ClNOS and a molecular weight of 159.59 . It is used for research purposes .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition . In addition, the yields of some products could be more than 90% .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 2 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Mechanism of Action

The detailed reaction mechanism of isothiocyanates with OH radical has been investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of isothiocyanates, they are highly reactive with OH radical .

Safety and Hazards

The safety data sheet for 2-Isocyanatothiophene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-chloro-2-isocyanatothiophene can be achieved through a two-step process involving the chlorination of 2-thiophenecarboxylic acid followed by the reaction of the resulting 3-chloro-2-thiophenecarboxylic acid with phosgene.", "Starting Materials": [ "2-thiophenecarboxylic acid", "thionyl chloride", "phosgene", "anhydrous dichloromethane", "anhydrous diethyl ether", "anhydrous sodium sulfate", "triethylamine", "3-chloroaniline" ], "Reaction": [ "Step 1: Chlorination of 2-thiophenecarboxylic acid", "2-thiophenecarboxylic acid is dissolved in anhydrous dichloromethane and cooled to 0°C.", "Thionyl chloride is added dropwise to the solution while stirring.", "The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.", "The resulting 3-chloro-2-thiophenecarboxylic acid is isolated by filtration and washed with anhydrous diethyl ether.", "Step 2: Reaction with phosgene", "3-chloro-2-thiophenecarboxylic acid is dissolved in anhydrous dichloromethane and cooled to 0°C.", "Phosgene is bubbled through the solution for 30 minutes.", "Triethylamine is added dropwise to the solution while stirring.", "3-chloro-2-isocyanatothiophene is isolated by filtration and washed with anhydrous diethyl ether.", "The crude product is purified by recrystallization from anhydrous diethyl ether and dried over anhydrous sodium sulfate." ] }

CAS RN

1442688-30-3

Molecular Formula

C5H2ClNOS

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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